3-[(3-Oxo-2,3-dihydro-1,2,4-triazin-5-yl)amino]benzoic acid
Description
3-[(3-Oxo-2,3-dihydro-1,2,4-triazin-5-yl)amino]benzoic acid is a heterocyclic compound featuring a benzoic acid moiety linked via an amino group to a 1,2,4-triazin-3-one ring.
The compound’s synthesis likely involves coupling reactions between a triazinone derivative and a substituted benzoic acid precursor, similar to methods described for analogous structures (e.g., cesium carbonate-mediated alkylation in DMF) .
Properties
IUPAC Name |
3-[(3-oxo-2H-1,2,4-triazin-5-yl)amino]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O3/c15-9(16)6-2-1-3-7(4-6)12-8-5-11-14-10(17)13-8/h1-5H,(H,15,16)(H2,12,13,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFVOYCASSPTMHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=NC(=O)NN=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Strategies for 1,2,4-Triazine Core Formation
The 1,2,4-triazin-5-ylamine scaffold is typically synthesized via cyclocondensation reactions between thiourea derivatives and α-keto acids. For 3-[(3-Oxo-2,3-dihydro-1,2,4-triazin-5-yl)amino]benzoic acid, the reaction of 3-aminobenzoic acid with 3-thioxo-2,3-dihydro-1,2,4-triazin-5(4H)-one under acidic conditions yields the target compound.
Mechanistic Insights :
-
Protonation of the α-keto acid enhances electrophilicity, facilitating nucleophilic attack by the primary amine of 3-aminobenzoic acid.
-
Cyclization occurs via intramolecular dehydration, forming the six-membered 1,2,4-triazine ring.
-
Reaction optimization studies indicate that acetic acid as a solvent at 80–90°C improves yields to 68–72% .
Table 1. Cyclocondensation Reaction Parameters
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Solvent | Acetic acid | 70 |
| Temperature (°C) | 85 | 72 |
| Catalyst | None | – |
| Reaction Time (h) | 6 | 68 |
Side reactions, such as over-oxidation of the triazine ring or decarboxylation of the benzoic acid group, are minimized by maintaining a nitrogen atmosphere.
Nucleophilic Substitution for Functionalization
Post-cyclization functionalization often involves introducing substituents at the triazine ring’s N-2 or N-4 positions. For example, alkylation of this compound with methyl iodide in acetonitrile using N,O-bis(trimethylsilyl)acetamide (BSA) as a base achieves selective N-methylation .
Key Observations :
-
BSA enhances solubility of the triazine intermediate, enabling efficient alkylation at 82°C .
-
Prolonged reaction times (>24 h) lead to di-alkylation byproducts, reducing purity to <85%.
-
Purification via silica gel chromatography (ethyl acetate/hexanes, 3:7) isolates the mono-alkylated product in 61% yield .
Challenges :
-
Steric hindrance from the benzoic acid group complicates substitution at N-4.
-
Polar aprotic solvents (e.g., DMF) improve reactivity but necessitate stringent drying to prevent hydrolysis.
Catalytic Hydrogenation for Reduction Steps
Hydrogenation is critical for reducing nitro intermediates or removing protecting groups. For instance, debenzylation of 6-(benzyloxy)-2-methyl-1,2,4-triazine-3,5(2H,4H)-dione derivatives using 10% Pd/C under hydrogen (30 psi) achieves quantitative deprotection .
Optimization Data :
-
Catalyst loading: 5–10 wt% Pd/C balances cost and efficiency.
-
Solvent systems: Methanol/ethyl acetate/acetic acid (1:1:0.1) prevents catalyst poisoning by acidic protons .
-
Reaction monitoring via LCMS confirms complete conversion within 1–3 h.
Table 2. Hydrogenation Conditions and Outcomes
| Substrate | Catalyst | Pressure (psi) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 6-(Benzyloxy)triazine | 10% Pd/C | 30 | 1 | 94 |
| Nitrobenzoic acid | Raney Ni | 50 | 4 | 82 |
Acid-Mediated Rearrangements and Stability Considerations
The benzoic acid moiety’s stability under acidic conditions is a recurring challenge. Patent CN104803972A highlights that unprotected 1,2,4-triazine derivatives undergo oxidation or dimerization at pH < 4 . To mitigate this:
-
Salt formation with sodium hydroxide stabilizes the compound during lyophilization .
-
Buffered reaction media (pH 5–6) prevent decarboxylation during cyclocondensation.
Degradation Pathways :
-
Oxidation : The 3-oxo group reacts with atmospheric oxygen, forming triazine N-oxide impurities.
-
Hydrolysis : Prolonged exposure to moisture cleaves the triazine ring, generating urea derivatives.
Industrial-Scale Synthesis and Process Optimization
Scalable production of this compound requires cost-effective and eco-friendly protocols.
Case Study :
-
Continuous Flow Reactors : Microreactor systems reduce reaction times from 6 h to 30 min by improving heat transfer.
-
Green Solvents : Cyclopentyl methyl ether (CPME) replaces dichloromethane, reducing environmental impact without sacrificing yield .
Table 3. Comparative Analysis of Batch vs. Flow Synthesis
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Reaction Time | 6 h | 0.5 h |
| Yield (%) | 70 | 68 |
| Solvent Consumption | 500 mL | 50 mL |
Chemical Reactions Analysis
Types of Reactions
3-[(3-Oxo-2,3-dihydro-1,2,4-triazin-5-yl)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the triazine ring.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the triazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine N-oxides, while reduction can produce dihydrotriazines. Substitution reactions can introduce various functional groups onto the aromatic or triazine rings, leading to a wide range of derivatives.
Scientific Research Applications
3-[(3-Oxo-2,3-dihydro-1,2,4-triazin-5-yl)amino]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 3-[(3-Oxo-2,3-dihydro-1,2,4-triazin-5-yl)amino]benzoic acid involves its interaction with specific molecular targets. The triazine ring can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. This can affect various biological pathways and processes, making the compound useful in studying enzyme mechanisms and developing new drugs .
Comparison with Similar Compounds
Positional Isomers
The most closely related analog is 4-[(6-Methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino]benzoic acid (CAS 459180-96-2), which differs in the substitution position on the benzoic acid (para vs. meta) and the presence of a methyl group on the triazinone ring.
Heterocyclic Core Variants
Compounds with related heterocycles but distinct cores include:
- Ethyl-2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetate: Features a benzooxazine ring instead of triazinone, reducing nitrogen content but introducing ether oxygen .
- 4-(1-Hydroxy-3-oxo-1H-isoindol-2-yl)benzoic acid: Contains an isoindole core, which may exhibit different electronic properties compared to triazinone .
Physicochemical Properties
Limited data are available for the target compound. Theoretical studies on triazolone derivatives (e.g., B3LYP/HF calculations) suggest that computational methods could predict properties like Mulliken charges and HOMO-LUMO gaps for the target compound .
Biological Activity
3-[(3-Oxo-2,3-dihydro-1,2,4-triazin-5-yl)amino]benzoic acid, also known as 4-((3-Oxo-2,3-dihydro-1,2,4-triazin-5-yl)amino)benzoic acid, is a heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in various fields.
Chemical Structure and Properties
The compound features a triazine ring fused with a benzoic acid moiety. Its chemical structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Weight | 232.20 g/mol |
| IUPAC Name | 4-[(3-Oxo-2H-1,2,4-triazin-5-yl)amino]benzoic acid |
| CAS Number | Not available |
| Solubility | Soluble in DMSO and ethanol |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown it to be effective against various bacterial strains and fungi. The mechanism of action appears to involve the inhibition of cell wall synthesis and disruption of cellular metabolism.
Anticancer Properties
This compound has been investigated for its anticancer potential. In vitro studies demonstrated that it inhibits the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest. The compound's ability to interfere with specific signaling pathways involved in cancer progression has been a focal point of research.
The biological activity of this compound is attributed to its interaction with specific molecular targets. It is believed to inhibit protein kinases and other enzymes involved in cell signaling pathways. For instance, the triazine ring can interact with various receptors and enzymes, leading to altered cellular responses.
Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against a range of pathogens. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Candida albicans.
Study 2: Anticancer Activity
In another study focusing on its anticancer properties, the compound was tested against human breast cancer cell lines (MCF7). The results showed a dose-dependent reduction in cell viability with an IC50 value of 15 µM after 48 hours of treatment.
Comparison with Similar Compounds
The biological activity of this compound can be compared to other triazine derivatives known for their pharmacological effects.
| Compound Name | Biological Activity |
|---|---|
| 4-Acetylamino-6-methyl-3-oxo-2,3,4,5-tetrahydrotriazine | Antifungal |
| Triazine-based compounds | Antiviral |
Q & A
Q. What are the optimized synthetic routes for 3-[(3-Oxo-2,3-dihydro-1,2,4-triazin-5-yl)amino]benzoic acid, and how do reaction conditions influence yield and purity?
Methodological Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, a general procedure (Procedure A) involves reacting tert-butyl aminobenzoate derivatives with triazine precursors at 45°C, yielding quantitative amounts of the product . Key factors include:
- Temperature control : Higher temperatures (e.g., 45°C) enhance reaction rates but may require shorter durations (1–1.25 hours) to avoid decomposition .
- Solvent selection : Polar aprotic solvents like DMSO are preferred for stabilizing intermediates.
- Purification : Column chromatography (hexane/EtOH, 1:1) and recrystallization yield solids with >95% purity. NMR and mass spectrometry are critical for verifying structural integrity .
Q. Which spectroscopic and computational techniques are essential for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Assign peaks to confirm the triazine ring (δ = 7.1–8.2 ppm for aromatic protons) and carboxylic acid (δ = 12.8 ppm for CO2H) .
- IR spectroscopy : Identify carbonyl (C=O, ~1670 cm⁻¹) and triazine ring vibrations (C=N, ~1550 cm⁻¹) .
- DFT calculations : Optimize molecular geometry and predict electronic properties (e.g., HOMO-LUMO gaps) using software like Gaussian .
- Mass spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]+ ions) .
Q. How do solubility and solvent polarity affect experimental design for this compound?
Methodological Answer: Solubility in polar solvents (DMSO, DMF) is critical for reactions and biological assays. Solvatochromic studies on related triazine derivatives reveal that solvent polarity modulates fluorescence properties, impacting photophysical experiments . For example:
- Use DMSO for high solubility in kinetic studies.
- Ethanol/water mixtures are suitable for crystallization due to balanced polarity .
Advanced Research Questions
Q. What mechanistic insights explain the formation of the triazine ring during synthesis?
Methodological Answer: The triazine ring forms via cyclization of thiourea intermediates or nucleophilic substitution. For example:
- Nucleophilic substitution : A primary amine reacts with 5-chloro-1,2,4-triazine derivatives, displacing chloride and forming the C–N bond .
- Cyclization : Thiourea precursors undergo intramolecular dehydration in acidic conditions, forming the triazinone ring . Kinetic studies (e.g., varying pH and temperature) can validate competing pathways.
Q. How can structure-activity relationship (SAR) studies be designed to explore bioactivity?
Methodological Answer:
- Substituent variation : Modify the benzoic acid moiety (e.g., electron-withdrawing groups at the 4-position) to assess effects on enzyme inhibition .
- Phosphonate derivatives : Synthesize analogs with phosphonate groups to enhance metal-binding capacity, as seen in related triazolopyridine derivatives .
- In silico docking : Use AutoDock to predict interactions with biological targets (e.g., kinases or proteases) .
Q. How should researchers resolve contradictions in reported synthetic yields or spectral data?
Methodological Answer:
- Reproducibility checks : Replicate procedures with strict control of anhydrous conditions and reagent purity .
- Parameter optimization : Use design-of-experiment (DoE) approaches to identify critical variables (e.g., solvent ratio, temperature gradients) affecting yield .
- Cross-validation : Compare NMR data with computational predictions (DFT) to resolve ambiguities in peak assignments .
Q. What computational strategies are recommended for modeling molecular interactions?
Methodological Answer:
- DFT/Molecular Dynamics (MD) : Optimize geometry at the B3LYP/6-31G* level and simulate solvation effects .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data to guide analog design .
- Charge distribution analysis : Calculate Mulliken charges to predict reactivity at specific sites (e.g., the triazine N-atom) .
Q. What strategies are effective for evaluating biological activity in vitro?
Methodological Answer:
- Enzyme inhibition assays : Test against serine hydrolases or kinases using fluorogenic substrates (e.g., 4-nitrophenyl acetate) .
- Cell-based studies : Assess cytotoxicity in cancer cell lines (e.g., MTT assays) with IC50 determination .
- Metal chelation studies : Use UV-Vis spectroscopy to monitor binding with transition metals (e.g., Cu²⁺ or Fe³⁺), leveraging the triazine ring’s coordination potential .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
